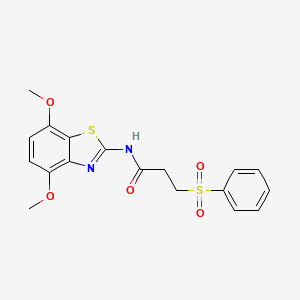
3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide, also known as BDP-9066, is a chemical compound that belongs to the class of benzothiazole sulfonamides. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Antitumor Activity : A study by Sławiński and Brzozowski (2006) synthesized novel benzenesulfonamide derivatives, including those with a benzothiazol-2-yl moiety. They evaluated their antitumor activity, finding significant activity and selectivity toward certain cancer cell lines, including non-small cell lung cancer and melanoma (Sławiński & Brzozowski, 2006).
Psychotropic, Anti-inflammatory, and Cytotoxic Effects : Zablotskaya et al. (2013) synthesized and characterized new N-[(benzo)thiazol-2-yl] ethan/propanamide derivatives, investigating their psychotropic, anti-inflammatory, and cytotoxic effects. These compounds showed marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects on tumor cell lines (Zablotskaya et al., 2013).
Antidiabetic Activity : Moreno-Díaz et al. (2008) synthesized N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives and evaluated their in vivo antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model. Some compounds showed significant lowering of plasma glucose levels (Moreno-Díaz et al., 2008).
Inhibition of Kynurenine 3-Hydroxylase : Röver et al. (1997) reported the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. They found compounds with high-affinity inhibition of this enzyme, which could have implications in neurological studies (Röver et al., 1997).
Herbicidal Activity : Liu et al. (2008) and Man‐Yun Liu and De-Qing Shi (2014) synthesized compounds with a benzothiazole derivative structure, including propanamide derivatives, and evaluated their herbicidal activity. These compounds demonstrated effectiveness against certain plant species (Liu et al., 2008) (Man‐Yun Liu & De-Qing Shi, 2014).
Photosensitizer in Photodynamic Therapy : Pişkin et al. (2020) described the synthesis and characterization of benzenesulfonamide derivatives that were used in the preparation of zinc phthalocyanine. These compounds exhibited high singlet oxygen quantum yield, making them potential candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Antimicrobial Activity : Abbas et al. (2014) utilized a benzothiazole derivative for the synthesis of various heterocyclic compounds. These compounds were screened for their antimicrobial activity, showing potential as antimicrobial agents (Abbas et al., 2014).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-24-13-8-9-14(25-2)17-16(13)20-18(26-17)19-15(21)10-11-27(22,23)12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSFOIPGMWPZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
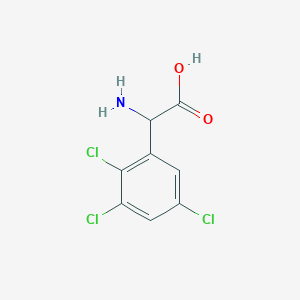

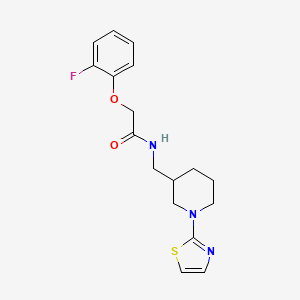
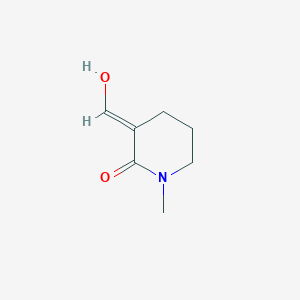
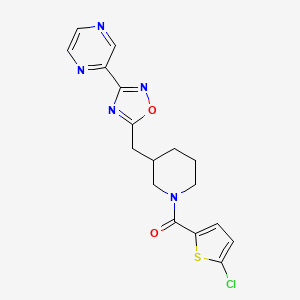
![N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2472650.png)
![N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2472652.png)
![(1R,2R,4R,6R)-3,7,9-trioxatricyclo[4.2.1.0~2,4~]non-5-yl 4-methylbenzenesulfonate (non-preferred name)](/img/structure/B2472654.png)


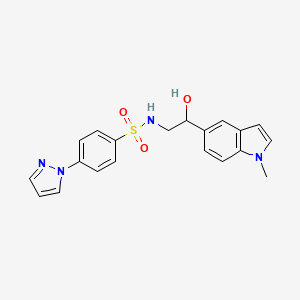
![Ethyl 2-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}acetate](/img/structure/B2472661.png)